3-Isopropoxypicolinic acid

Descripción general

Descripción

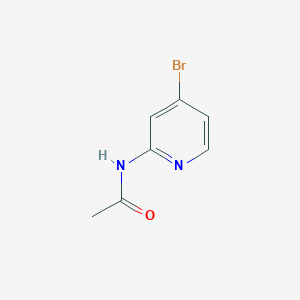

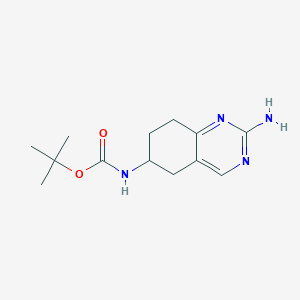

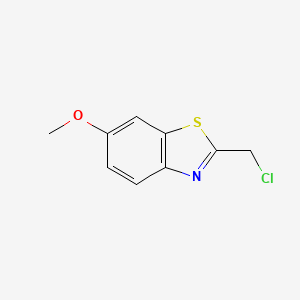

3-Isopropoxypicolinic acid is a chemical compound with the CAS Number: 317334-97-7 . It has a molecular weight of 181.19 and its IUPAC name is 3-isopropoxy-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The molecular formula of 3-Isopropoxypicolinic acid is C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

3-Isopropoxypicolinic acid is stored at room temperature .Aplicaciones Científicas De Investigación

-

Bioproduction of Polylactic Acid

- Field : Industrial Biotechnology

- Application : Picolinic acid derivatives are used in the production of polylactic acid (PLA), an environmentally friendly alternative to petroleum-based plastic .

- Method : Microbial fermentation is the industrial route for PLA production. The development of PLA production from cost-effective biomasses is a potential solution to reduce the cost of PLA production .

- Results : The demand for optically pure l- or d-lactic acid has increased due to the interest in PLA. Strategies and procedures for metabolically engineering microorganisms producing PLA are being developed .

-

Antiviral Abilities

- Field : Virology

- Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

- Method : The compound disrupts the entry of enveloped viruses into the host’s cell and prevents infection .

- Results : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses .

-

3D Printing

- Field : Material Science

- Application : Polylactic acid (PLA), a derivative of picolinic acid, is used in 3D printing . The PLA market is anticipated to accomplish 5.2 billion US dollars in 2020 for its industrial usage .

- Method : PLA is used in 3D printing by the “fused deposition modeling” method .

- Results : Due to its biodegradable nature, PLA is regarded as one of the most favorable polymers to substitute petroleum-based plastics .

-

Coordination Chemistry

- Field : Chemistry

- Application : Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .

- Method : Many of its complexes are charge-neutral and thus lipophilic .

- Results : After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .

-

Synthetic Organic Chemistry

- Field : Organic Chemistry

- Application : Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .

- Method : These reactions involve the use of picolinic acid as a starting material for the synthesis of more complex organic compounds .

- Results : The use of picolinic acid in these reactions has expanded the range of organic compounds that can be synthesized .

-

Biodegradable Polymer

- Field : Polymer Science

- Application : Polylactic acid (PLA)/silica composites as multifunctional high-performance materials have been extensively examined .

- Method : The fabrication methods, such as melt-mixing, sol–gel, and in situ polymerization, as well as the surface functionalization of silica, are used to improve the dispersion of silica in the polymer matrix .

- Results : The potential applications arising from the addition of silica nanoparticles into the PLA matrix are also described .

Propiedades

IUPAC Name |

3-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQBWSXCALLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxypicolinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)